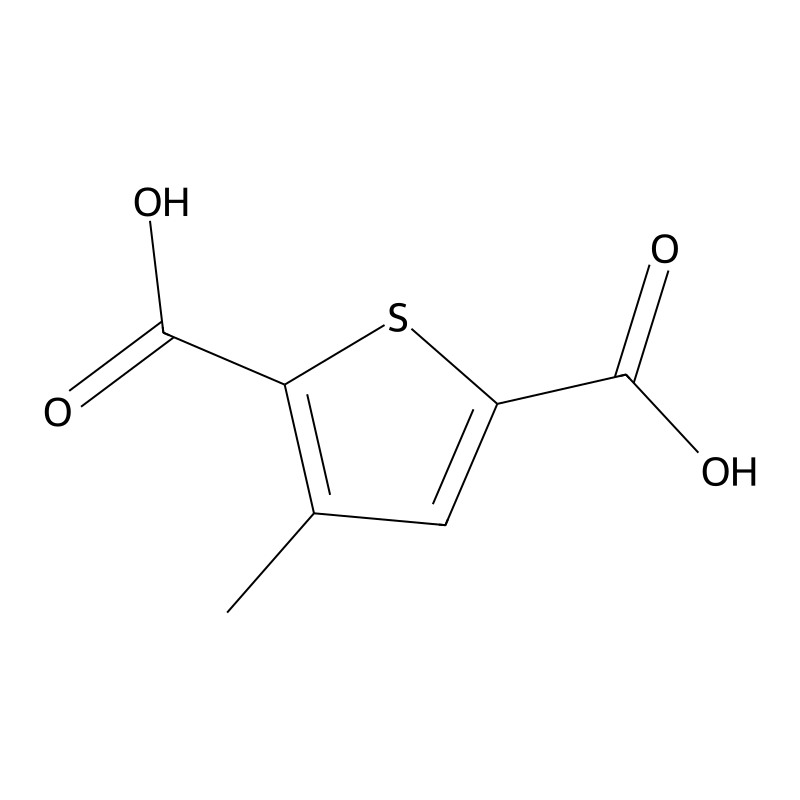3-Methylthiophene-2,5-dicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Thiophene-aromatic Polyesters
Scientific Field: Polymer Science
Application Summary: This compound is used as a substitute for 2,5-furandicarboxylic acid (FDCA) in the synthesis of bio-based polyesters.
Methods of Application: Several thiophene-aromatic polyesters were synthesized from dimethyl thiophene-2,5-dicarboxylate (DMTD) and different diols.
Results: The synthesized polyesters displayed comparable or even better thermal properties when compared with their FDCA-based analogues.
Synthesis of Bio-Based Poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4′-biphenyldicarboxylate)
Application Summary: This compound is used to improve the glass transition temperature and ultraviolet shielding properties of poly(butylene 2,5-thiophenedicarboxylate) (PBTF).
Results: The polyester with 40% butylene 4,4′-biphenyldicarboxylate unit (PBTFB40) showed a higher Young’s modulus (1166.8 MPa) and tensile strength (25.8 MPa).
Preparation of Magnesium Coordination Networks
Scientific Field: Coordination Chemistry
Application Summary: This compound is used as a thiophene-based linker in the preparation of magnesium coordination networks
Catalysis Dye Degradation and Anti-tumor Activity in Myocardioma
Scientific Field: Biochemistry
Application Summary: This compound is used in the construction of a new porous metal–organic framework that has shown catalytic activities for the degradation of methyl orange in a Fenton-like process.
Results: The resulting activated framework has a BET surface area of 925 m2/g and a pore size distribution of 7.4 A.
Synthesis of Biobased Soft-Packaging Polyesters
Application Summary: This compound is used in the synthesis of novel random partially degradable poly(carbonate-co-esters) suitable for most packaging applications.
Results: The copolymers were thermally stable with tunable Tg values ranging from 47 to 71 °C. They showed excellent properties comparable to commonly used packaging materials such as poly(vinyl chloride), poly(lactic acid) and PET.
Preparation of Fluorescent Whitening Agents
Scientific Field: Chemical Engineering
Application Summary: This compound is used in the preparation of fluorescent whitening agents.
3-Methylthiophene-2,5-dicarboxylic acid is a heterocyclic organic compound characterized by a thiophene ring substituted with two carboxylic acid groups and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 186.19 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science.
There is no known specific mechanism of action for 3-Methylthiophene-2-carboxylic acid. As mentioned earlier, its significance in biological systems is not documented.
- Decarboxylation: Under certain conditions, the carboxyl groups can be removed, leading to the formation of derivatives with fewer carboxyl functionalities.
- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various applications, including as solvents and plasticizers.
- Electrophilic Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Several synthetic routes have been developed for producing 3-Methylthiophene-2,5-dicarboxylic acid:
- Via Thiophene Derivatives: Starting from simpler thiophene compounds, various functionalization methods can introduce the methyl and carboxylic acid groups.
- Cyclization Reactions: Utilizing precursors such as diketones or dicarboxylic acids under acidic or basic conditions can lead to cyclization forming thiophene rings.
- Patented Methods: Various patents describe methods involving specific reagents like sulfur oxychloride and pyridine to synthesize related compounds efficiently .
3-Methylthiophene-2,5-dicarboxylic acid has potential applications in:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Materials Science: Its derivatives may be used in developing polymers or other materials due to their unique electronic properties.
- Pharmaceuticals: Given its structural characteristics, it may be explored for developing new drugs or therapeutic agents.
Interaction studies involving 3-Methylthiophene-2,5-dicarboxylic acid focus on its behavior in biological systems and potential interactions with proteins or enzymes. Research into similar compounds suggests that thiophene derivatives can interact with various biological targets due to their planar structure and ability to form hydrogen bonds through carboxylic acid moieties.
Several compounds share structural similarities with 3-Methylthiophene-2,5-dicarboxylic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Methylthiophene-2-carboxylic acid | 23806-24-8 | Contains one carboxylic acid group; simpler structure |
| Thiophene-2,5-dicarboxylic acid | 1918-79-2 | Lacks methyl substitution; two carboxyl groups |
| 5-Methylthiophene-2-carboxylic acid | 1918-79-2 | Similar methyl substitution at a different position |
| 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | 50340-79-9 | Contains a methoxy group; different functionalization |
| 5-Formylthiophene-2-carboxylic acid | 4565-31-5 | Contains an aldehyde group; alters reactivity |
3-Methylthiophene-2,5-dicarboxylic acid stands out due to its combination of both methyl and dicarboxyl functionalities on the thiophene ring, which may impart unique chemical reactivity and biological properties compared to its analogs.








